
3-(2,4-Difluorophenyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Difluorophenyl)cyclobutan-1-amine is a fluorinated organic compound with the molecular formula C10H11F2N It is characterized by a cyclobutane ring substituted with a 2,4-difluorophenyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine typically involves the cycloaddition of a difluorophenyl compound with a cyclobutane precursor. One common method involves the reaction of 2,4-difluorophenylmagnesium bromide with cyclobutanone, followed by reductive amination to introduce the amine group. The reaction conditions often require the use of a catalyst such as palladium on carbon and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Difluorophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclobutan-1-amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclobutan-1-amine derivatives.
Substitution: Formation of substituted phenylcyclobutan-1-amines.
Aplicaciones Científicas De Investigación
3-(2,4-Difluorophenyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Difluorophenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Difluorophenyl)cyclopropan-1-amine: Similar structure but with a cyclopropane ring.
3-(2,4-Difluorophenyl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring.
3-(2,4-Difluorophenyl)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
3-(2,4-Difluorophenyl)cyclobutan-1-amine is unique due to its specific combination of a cyclobutane ring and a difluorophenyl group, which imparts distinct chemical and biological properties. Its fluorinated phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
3-(2,4-difluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6,8H,3-4,13H2 |
Clave InChI |
ALHYEFOMKYCSKU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


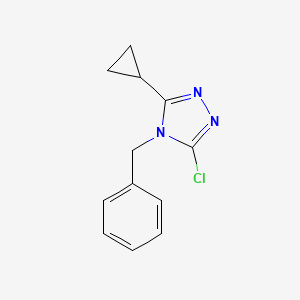
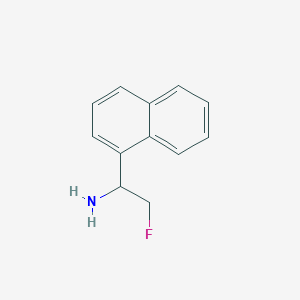
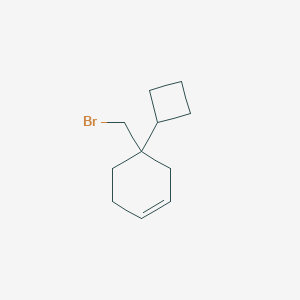
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)

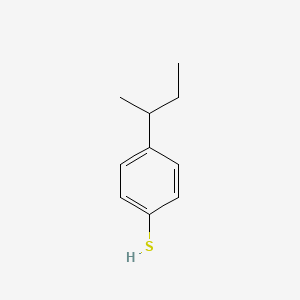
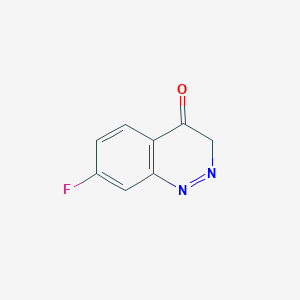
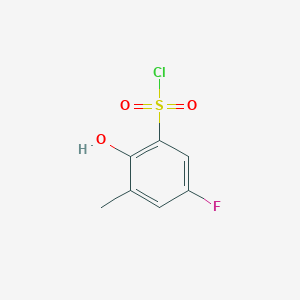
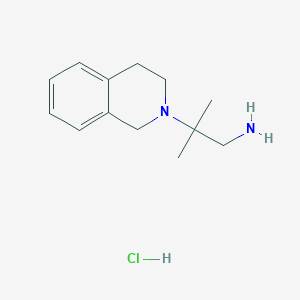
![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)

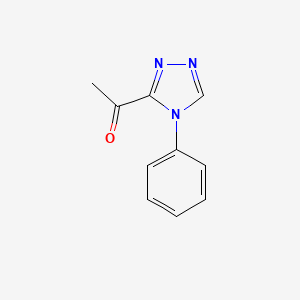
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
